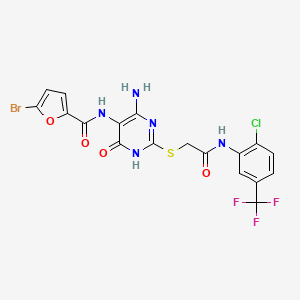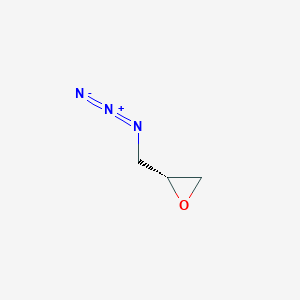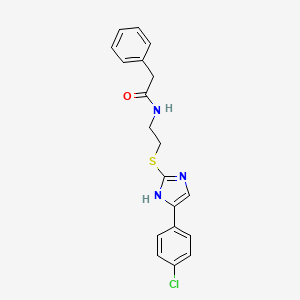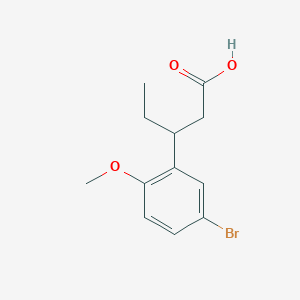
N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups, including an amine, a thioether, a pyrimidinone, and a carboxamide . The presence of a trifluoromethyl group and a chlorophenyl group suggests that it may have unique physicochemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidinone ring, the introduction of the trifluoromethyl group, and the attachment of the bromofuran and carboxamide groups . A high-purity, colorless fluorinated diamine was prepared through nucleophilic substitution reaction of 9,9-bis(4-hydroxyphenyl)fluorene and 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction with hydrazine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . The presence of reactive groups like the amine and carboxamide could make it a participant in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group and a chlorophenyl group suggests that it may have unique physicochemical properties .Scientific Research Applications
Synthesis and Chemical Characterization
The compound has been involved in the study and development of novel chemical synthesis methods. For instance, Ahmed et al. (2018) described the synthesis and spectral characterization of novel derivatives, including the process of synthesizing aminoamide derivatives and converting them to various S-alkylated compounds through reactions with α-halocompounds. The chemical structures were elucidated based on elemental and spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy, showcasing the compound's role in advancing synthetic chemistry methods (Ahmed F. Ahmed, A. El-Dean, R. Zaki, & S. M. Radwan, 2018).
Biological Evaluation and Therapeutic Potential
Research by Rahmouni et al. (2016) demonstrated the synthesis of novel pyrazolopyrimidines derivatives, including this compound, evaluating their anticancer and anti-5-lipoxygenase activities. The study provided insights into the structure-activity relationship, highlighting the compound's potential as a therapeutic agent against cancer and inflammation (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).
Mechanism of Action Studies
Investigations into the mechanism of action, such as the study by Palanki et al. (2000), focused on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives, examining their inhibitory effects on transcription factors NF-kappaB and AP-1. This research aimed to enhance understanding of molecular interactions and improve potential oral bioavailability, showcasing the compound's utility in elucidating biological pathways (M. Palanki, P. Erdman, L. M. Gayo-Fung, et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClF3N5O4S/c19-11-4-3-10(32-11)15(30)26-13-14(24)27-17(28-16(13)31)33-6-12(29)25-9-5-7(18(21,22)23)1-2-8(9)20/h1-5H,6H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZAWNISFDWFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClF3N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)


![1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2355921.png)
![N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2355924.png)



![3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2355929.png)
![N-(2,5-dimethoxyphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2355930.png)
![4-ethoxy-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2355932.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2355936.png)
